2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide
Description
2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide backbone, which is further linked to a phenyl ring substituted with a 3-methoxypyrrolidine moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAWLAXJRPVDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is the TrkA kinase . TrkA kinase is a receptor tyrosine kinase that plays a crucial role in the differentiation and survival of certain neurons.
Mode of Action
The compound acts as an inhibitor of TrkA kinase . By binding to the kinase, it prevents the phosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways.
Biochemical Pathways
The inhibition of TrkA kinase affects several biochemical pathways. These include pathways involved in pain perception, cancer progression, inflammation, neurodegenerative diseases, and certain infectious diseases . The compound can also affect pathways related to Sjogren’s syndrome, endometriosis, diabetic peripheral neuropathy, prostatitis, pelvic pain syndrome, and diseases related to an imbalance of the regulation of bone remodeling .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on TrkA kinase. This inhibition can lead to a decrease in the survival and differentiation of certain neurons, potentially impacting diseases such as neurodegenerative disorders and certain types of cancer.
Biological Activity
2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological profile, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- Fluorophenyl group : Enhances lipophilicity and metabolic stability.
- Methoxypyrrolidine moiety : Implicated in neurotransmission pathways.
- Acetamide linkage : Affects the compound's pharmacokinetic properties.
Pharmacological Profile
Preliminary studies suggest that 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide may exhibit significant biological activity, particularly in the following areas:
- Neuropharmacology : The methoxypyrrolidine component is hypothesized to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for epilepsy, suggesting potential for therapeutic applications in seizure disorders .
- Anti-cancer Potential : Research indicates that fluorinated compounds often exhibit enhanced antitumor activity due to improved pharmacokinetics and bioavailability .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with central nervous system receptors could lead to alterations in neurotransmitter release and uptake.
- Ion Channel Interaction : Compounds with similar structures have been shown to modulate voltage-gated sodium channels, which are critical in neuronal excitability and seizure activity .
- Metabolic Stability : The incorporation of fluorine enhances metabolic stability, reducing degradation by cytochrome P450 enzymes, thus prolonging the compound's action in vivo .
Table 1: Summary of Biological Activities and Related Studies
Case Study: Anticonvulsant Activity
In a study evaluating various acetamide derivatives, 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide was tested alongside other compounds. Results indicated that derivatives with fluorine substitutions showed enhanced efficacy in the maximal electroshock (MES) test, suggesting a strong correlation between structural modifications and anticonvulsant potency .
Case Study: Cancer Cell Line Inhibition
Another investigation focused on the anti-cancer properties of fluorinated compounds. The study demonstrated that 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the acetamide’s phenyl substituents and heterocyclic moieties:
Key Observations :
- Substituent Effects: The 3-methoxy group on pyrrolidine in the target compound could enhance solubility relative to non-polar substituents (e.g., morpholinosulfonyl in 5i), though sulfonyl groups (as in ) are more effective at improving aqueous solubility .
- Fluorophenyl Positioning : The 4-fluorophenyl group is conserved across analogs like A7 and Y031-9888, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
Physicochemical Properties
- Solubility : N-(4-Fluorophenyl)acetamide (simplest analog) has a documented solubility of 1360 (unit unspecified, likely mg/L), while bulkier derivatives like Y031-9888 and 5i likely exhibit reduced solubility due to increased molecular weight and hydrophobicity .
- logP : The 4-fluorophenyl and 3-methoxypyrrolidine groups in the target compound may result in a logP ~2.5–3.5, balancing lipophilicity for membrane permeability and aqueous compatibility (estimated from analogs in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
